molecular formula C21H23N3O4S B11471957 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-1,3-benzodioxol-5-ylacetamide

2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-1,3-benzodioxol-5-ylacetamide

Cat. No.: B11471957
M. Wt: 413.5 g/mol
InChI Key: VXAOGXALKQXHQC-UHFFFAOYSA-N
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Description

2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is a complex organic compound featuring an adamantane moiety, an oxadiazole ring, and a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with carbon disulfide in the presence of a base to form the 1,3,4-oxadiazole ring.

    Introduction of the Adamantane Group: The adamantane moiety is introduced through a nucleophilic substitution reaction.

    Attachment of the Benzodioxole Group: The final step involves the coupling of the oxadiazole-adamantane intermediate with a benzodioxole derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The adamantane and benzodioxole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: The compound may have pharmacological properties that could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially affecting membrane fluidity and function. The oxadiazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity. The benzodioxole group may also contribute to the compound’s overall biological activity through its aromatic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles: These compounds share the oxadiazole ring and adamantane moiety but differ in the aryl group attached.

    2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles: These compounds have a tetrazole ring instead of an oxadiazole ring but retain the adamantane and aryl groups.

Uniqueness

2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is unique due to the combination of its structural elements: the adamantane moiety, the oxadiazole ring, and the benzodioxole group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C21H23N3O4S/c25-18(22-15-1-2-16-17(6-15)27-11-26-16)10-29-20-24-23-19(28-20)21-7-12-3-13(8-21)5-14(4-12)9-21/h1-2,6,12-14H,3-5,7-11H2,(H,22,25)

InChI Key

VXAOGXALKQXHQC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)SCC(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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